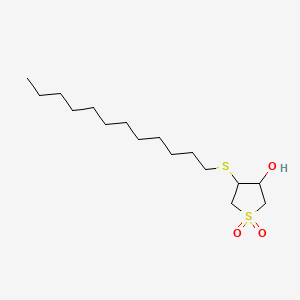
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide is a sulfur-containing organic compound. It is part of the thiopyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide typically involves the reaction of dodecylthiol with a thiopyran derivative. One common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediates are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often involve the use of hydrogen sulfide or its derivatives in reactions with divinyl ketones. This process can be catalyzed by tricaprylmethylammonium chloride and potassium hydrogen phosphate, resulting in the formation of stereoselective tetrahydrothiopyrans .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides and other nucleophiles can be used in the presence of bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiopyrans depending on the nucleophile used.
Scientific Research Applications
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound used in similar synthetic applications.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its medicinal properties, including angiotensin II antagonist activity.
Uniqueness
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide is unique due to its specific dodecylthio substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
79295-22-0 |
|---|---|
Molecular Formula |
C16H32O3S2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
4-dodecylsulfanyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C16H32O3S2/c1-2-3-4-5-6-7-8-9-10-11-12-20-16-14-21(18,19)13-15(16)17/h15-17H,2-14H2,1H3 |
InChI Key |
AGKMSAQHASAIOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1CS(=O)(=O)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















